molecular formula C16H12F3N5O4S B2522398 3-(Pyrimidin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1324107-22-3

3-(Pyrimidin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2522398
CAS RN: 1324107-22-3
M. Wt: 427.36
InChI Key: ZJQQJBKTOYIXKK-UHFFFAOYSA-N
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Description

The compound "3-(Pyrimidin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" is a novel chemical entity that appears to be related to a class of compounds with significant biological activities. The papers provided discuss various derivatives of 1,2,4-oxadiazole and pyrimidine, which are known for their potential in pesticide and medicinal applications.

Synthesis Analysis

The synthesis of related compounds involves the design and preparation of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. These compounds were confirmed using 1H NMR, 13C NMR, and HRMS techniques, indicating a structured approach to the synthesis of these complex molecules . Another study describes the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives from readily available compounds, incorporating various bioactive moieties to improve lipophilicity and cellular uptake .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analyses, which provides detailed information on the solid-state structures . This structural analysis is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated by their ability to undergo various reactions, such as glycosylation, ammonolysis, oxidation, and reaction with hydrogen sulfide, to yield a diverse range of products with potential biological activities . These reactions are indicative of the versatile nature of the pyrimidine and oxadiazole cores in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, molecule size, and shape, have been analyzed in relation to their biological activities. For instance, the introduction of a positively ionizable group to the pyrimidine ring affects the cLogP values without significantly altering the potency or selectivity towards the serotonin 5-HT(6) receptor . Additionally, the antibacterial activities of pyridinium-tailored 1,3,4-oxadiazole derivatives have been evaluated, demonstrating their potential as bactericides .

Case Studies

In terms of case studies, the pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have shown excellent insecticidal and fungicidal activities against various pests and fungi, with compounds U7 and U8 exhibiting broad-spectrum activity . The antitumor activity of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been assessed in vitro against a panel of 12 cell lines, with compound 17 showing promising results . The biological activity of pyrazolo[3,4-d]pyrimidine ribonucleosides against viruses and tumor cells has also been tested, with some analogues showing significant activity .

Scientific Research Applications

Antioxidant Activity

A study by Aziz et al. (2021) on novel candidates of indole derivatives, including pyrimidin derivatives, highlighted their design for high-efficiency antioxidants. These derivatives were tested for their antioxidant activity, showing promising results against ROS, which could be significant for medical chemistry and further optimization for superior antioxidant lead compounds (Aziz et al., 2021).

Anticancer Agents

Redda and Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines with potential anti-cancer activities. The structural modifications on the oxadiazole phenyl ring aimed to enhance biological activity, revealing moderate cytotoxicity in vitro against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antimicrobial Evaluation

Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, revealing that several derivatives showed activity exceeding that of the reference drug against bacteria and fungi. This study indicates the potential for developing new antimicrobial agents (Alsaedi et al., 2019).

Antitumor Activity

Maftei et al. (2016) described the design, synthesis, and evaluation of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, assessing their in vitro anti-cancer activity. Compound 17 exhibited significant potency, providing a basis for future optimization and potential medical application of these compounds in antitumor therapies (Maftei et al., 2016).

Pesticidal Activities

Liu et al. (2021) explored the design and synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety for their pesticidal activities. The compounds exhibited excellent insecticidal and fungicidal activity against various pests and pathogens, suggesting their potential as new pesticides with broad-spectrum activity (Liu et al., 2021).

properties

IUPAC Name

3-pyrimidin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-2-4-12(5-3-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-20-6-1-7-21-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQQJBKTOYIXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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